molecular formula C8H10ClNO2 B1521457 2-(3-Aminophenyl)acetic acid hydrochloride CAS No. 857554-56-4

2-(3-Aminophenyl)acetic acid hydrochloride

Cat. No. B1521457
CAS RN: 857554-56-4
M. Wt: 187.62 g/mol
InChI Key: VQUFEJMSXZXZMJ-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 . It is a derivative of (3-Aminophenyl)acetic acid, which is a member of the class of phenylacetic acids that carries an amino group at position 2 of the phenyl ring .


Molecular Structure Analysis

The molecular weight of 2-(3-Aminophenyl)acetic acid hydrochloride is 151.16 . The linear formula is H2NC6H4CH2CO2H .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of compounds involving 2-(3-aminophenyl)acetic acid derivatives have been a focus in several studies. For instance, the synthesis of Schiff base ligands using amino acids and their characterization through spectroscopic methods have been detailed (Ikram et al., 2015). These compounds are then tested for various properties such as thermal stability and antioxidant capabilities.

Reactivity Studies

  • Research has explored the reactivity of 2-substituted indoles, including those with 2-(3-aminophenyl)acetic acid derivatives. This study examines the reactions with phenylhydrazine in hydrochloric-acetic acid, yielding different types of products based on the substituents (Dave & Warnhoff, 1976).

Medicinal Chemistry

  • In the field of medicinal chemistry, derivatives of 2-(3-aminophenyl)acetic acid have been synthesized and analyzed for potential anticancer properties. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structural characterization were conducted to explore its utility as an anticancer drug (Sharma et al., 2018).

Application in Organic Chemistry

  • In organic chemistry, the synthesis of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal was explored for the protection of carboxylic acids. This approach is significant for creating stable amides that can be used in various chemical reactions (Arai et al., 1998).

Antitumor Agents

  • Certain derivatives of 2-(3-aminophenyl)acetic acid are being developed as antitumor agents. For example, studies on ring-substituted derivatives of 2-(4-aminophenyl)benzothiazole, which undergo metabolic activation to form nitrenium ions, indicate potential for cellular damage and antitumor activity (Zhang et al., 2013).

properties

IUPAC Name

2-(3-aminophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUFEJMSXZXZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenyl)acetic acid hydrochloride

CAS RN

857554-56-4
Record name 2-(3-aminophenyl)acetic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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